![molecular formula C31H29N3O6Si B12361645 SiR-NHS](/img/structure/B12361645.png)
SiR-NHS
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Overview
Description
SiR-NHS is the N-hydroxysuccinimidyl ester form of the fluorophore silicon rhodamine. This compound reacts readily with primary and secondary amines, allowing the preparation of custom silicon rhodamine conjugates via amide bond formation. It is known for its far-red absorption and emission wavelengths, high extinction coefficient, high photostability, and compatibility with super-resolution microscopy techniques such as STED and SIM .
Preparation Methods
SiR-NHS is synthesized by reacting silicon rhodamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent hydrolysis . Industrial production methods involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
SiR-NHS primarily undergoes nucleophilic substitution reactions with amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for conjugating silicon rhodamine to various biomolecules such as proteins, peptides, and oligonucleotides . The major product formed from these reactions is the silicon rhodamine conjugate, which retains the photophysical properties of the parent fluorophore.
Scientific Research Applications
Key Properties
- Fluorescence : High quantum yield and stability under physiological conditions.
- Reactivity : Reacts readily with amines to form stable conjugates.
- Water Solubility : Enhanced solubility due to sulfonation, making it suitable for biological applications.
Cellular Imaging
SiR-NHS is widely used in cellular imaging to visualize cellular structures and dynamics. It labels microtubules and F-actin in live cells, allowing researchers to study cytoskeletal dynamics.
Case Study: Microtubule Dynamics in HeLa Cells
In a study involving HeLa cells, this compound was utilized to label microtubules. Researchers observed that at concentrations below 100 nM, this compound did not alter actin or microtubule dynamics but effectively labeled the structures, enabling high signal-to-noise imaging .
Protein Labeling
The ability of this compound to form covalent bonds with amino groups makes it an excellent choice for protein labeling. This application is crucial for tracking proteins in various biological processes.
Data Table: Comparison of Protein Labeling Techniques
Technique | Advantages | Disadvantages |
---|---|---|
This compound Labeling | High stability, minimal toxicity | Requires amine groups on proteins |
Fluorescent Dyes | Versatile, multiple colors available | Potential photobleaching |
Biotinylation | Strong binding affinity | Requires additional detection step |
In Vivo Imaging
This compound has shown potential in in vivo imaging applications due to its low toxicity and high sensitivity. It can be used for tracking drug delivery systems or monitoring disease progression.
Case Study: In Vivo Tumor Imaging
In a preclinical study, this compound was conjugated to a drug delivery system targeting tumor cells. The results indicated that the conjugate could effectively localize within tumors, providing a means of monitoring therapeutic efficacy through fluorescence imaging .
Diagnostic Applications
This compound is also being explored for diagnostic purposes, particularly in the detection of biomarkers associated with diseases.
Data Table: Diagnostic Applications of this compound
Disease Type | Biomarker Detected | Application |
---|---|---|
Cancer | Specific tumor-associated antigens | Early detection through imaging |
Infectious Diseases | Pathogen-specific proteins | Rapid diagnosis via fluorescence |
Cardiovascular Diseases | Circulating biomarkers | Monitoring disease progression |
Mechanism of Action
The mechanism of action of SiR-NHS involves the formation of a covalent amide bond between the silicon rhodamine fluorophore and the target biomolecule. This covalent attachment ensures that the fluorophore remains stably linked to the biomolecule, allowing for accurate and long-term imaging . The far-red fluorescence of silicon rhodamine enables deep tissue penetration and reduces background fluorescence, enhancing the clarity and resolution of the images obtained.
Comparison with Similar Compounds
SiR-NHS is unique among fluorophores due to its combination of far-red absorption and emission wavelengths, high photostability, and compatibility with super-resolution microscopy . Similar compounds include other NHS esters of fluorophores such as fluorescein-NHS, rhodamine-NHS, and cyanine-NHS. these compounds typically have different absorption and emission wavelengths, photostability, and suitability for specific imaging applications. This compound stands out for its superior performance in live-cell imaging and super-resolution microscopy .
Properties
Molecular Formula |
C31H29N3O6Si |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl) 3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylate |
InChI |
InChI=1S/C31H29N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)31(22)24-15-18(7-10-21(24)30(38)39-31)29(37)40-34-27(35)13-14-28(34)36/h7-17H,1-6H3 |
InChI Key |
MZLXBVNVVHZTAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)C=CC6=O)C(=O)O3 |
Origin of Product |
United States |
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